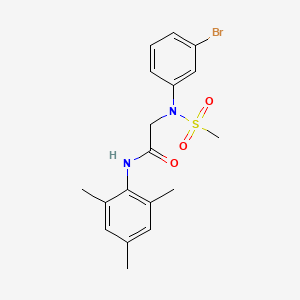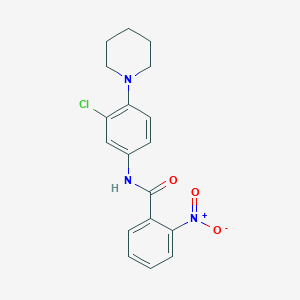![molecular formula C25H20N2O3 B3551712 3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B3551712.png)
3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
Overview
Description
3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions. One common method includes the condensation of acenaphthoquinone with various o-phenylene diamine derivatives in the presence of suitable catalysts and solvents . Industrial production methods often employ green chemistry approaches, such as using water as a solvent and ultrasonic irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is used in studies involving DNA and protein interactions, particularly in understanding binding mechanisms.
Industry: The compound is used in the development of organic semiconductors and electroluminescent materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with DNA and proteins. The compound binds to the minor groove of DNA and forms hydrogen bonds with specific nucleotides, leading to DNA cleavage and inhibition of replication. Additionally, it can quench the emission of tryptophan in proteins, indicating strong binding affinity .
Comparison with Similar Compounds
Similar compounds to 3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate include:
Quinoxaline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Acenaphthoquinone derivatives: These compounds are also used in medicinal chemistry for their anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural modifications, which enhance its binding affinity and selectivity towards biological targets .
Properties
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) acenaphthyleno[1,2-b]quinoxaline-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-25(2,3)20(28)13-30-24(29)15-10-11-18-19(12-15)27-23-17-9-5-7-14-6-4-8-16(21(14)17)22(23)26-18/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODRSYOBKBRDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3551639.png)
![2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B3551642.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3551644.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3551654.png)



![N~1~-(2,6-diethylphenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3551694.png)
![(5E)-5-({2-[(4-Nitrophenyl)methoxy]naphthalen-1-YL}methylidene)imidazolidine-2,4-dione](/img/structure/B3551697.png)
![N~2~-methyl-N-(3-nitrophenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B3551699.png)
![N-(4-FLUOROPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3551700.png)

![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3551718.png)
